molecular formula C14H18N4 B7540764 1-[4-(Imidazol-1-yl)phenylmethyl]piperazine

1-[4-(Imidazol-1-yl)phenylmethyl]piperazine

Cat. No.: B7540764
M. Wt: 242.32 g/mol
InChI Key: BCHPCFRBSMBJSQ-UHFFFAOYSA-N
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Description

1-[4-(Imidazol-1-yl)phenylmethyl]piperazine is a chemical compound that features both an imidazole ring and a piperazine ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the piperazine ring is a six-membered heterocyclic structure with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Imidazol-1-yl)phenylmethyl]piperazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Imidazol-1-yl)phenylmethyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, while the piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents for electrophilic substitution and alkyl halides for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the imidazole and piperazine rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[4-(Imidazol-1-yl)phenylmethyl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Imidazol-1-yl)phenylmethyl]piperazine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Imidazol-1-yl)phenylmethyl]piperazine is unique due to the presence of both an imidazole and a piperazine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound in various applications.

Properties

IUPAC Name

1-[(4-imidazol-1-ylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c1-3-14(18-10-7-16-12-18)4-2-13(1)11-17-8-5-15-6-9-17/h1-4,7,10,12,15H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHPCFRBSMBJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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